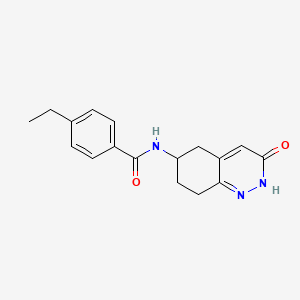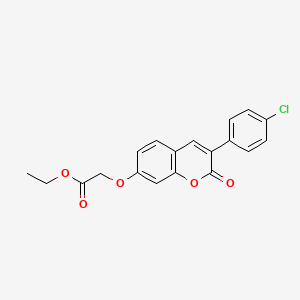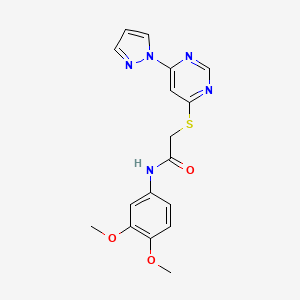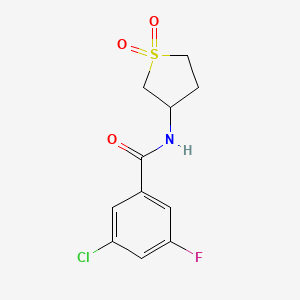
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidinone derivatives, including structures similar to the compound of interest, involves the condensation of α,β-unsaturated ketones with cyanothioacetamide, followed by reactions with ethyl chloroacetate and cyclization processes to yield aminoamide derivatives. Such synthetic routes are crucial for creating a variety of pyrimidinones and their derivatives with potential antimicrobial activities (Hossan et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of similar pyrimidinone derivatives reveals a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing the conformation. This folded structure is indicative of the compound's complex molecular geometry, which could influence its chemical properties and reactivity (Subasri et al., 2016).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be understood by studying similar pyrimidinone and oxazinone derivatives. These compounds exhibit various reactions, including cyclization and aminolysis, to produce aminoamide derivatives. Such chemical behaviors are essential for understanding the compound's reactivity and potential for forming new compounds with desired properties (Hossan et al., 2012).
Physical Properties Analysis
While specific studies on the physical properties of 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide are not available, related research on pyrimidinone derivatives provides insights into their solubility, melting points, and crystal structures. These properties are crucial for determining the compound's suitability for various applications and its behavior under different physical conditions.
Chemical Properties Analysis
The chemical properties of pyrimidinone derivatives, including reactivity, stability, and potential biological activities, are influenced by their molecular structure. Studies have shown that certain pyrimidinone derivatives possess antimicrobial activities, suggesting that similar compounds could also exhibit biological or chemical activities of interest (Hossan et al., 2012).
Applications De Recherche Scientifique
Synthesis and Potential as Thymidylate Synthase Inhibitors
- A study by Gangjee, Qiu, and Kisliuk (2004) describes the synthesis of a series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines designed as potential thymidylate synthase (TS) inhibitors and antitumor agents. These compounds were synthesized via Heck coupling and cyclization, aiming to explore their potential as TS inhibitors, which is crucial for antitumor activity. However, none of the target compounds showed significant inhibition of human recombinant TS except for one classical analog with an IC50 value of 100 μm, indicating specific structural requirements for TS inhibition (Gangjee, Qiu, & Kisliuk, 2004).
Anticonvulsant Agents
- Research conducted by Severina et al. (2020) focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The study highlights the synthesis process and evaluates the pharmacological effectiveness of these derivatives as anticonvulsant agents through molecular docking and in vivo studies. The findings suggest moderate anticonvulsant activity for the synthesized compounds, with the 4-bromophenyl acetamide derivative showing the most pronounced activity (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antimicrobial Agents
- A study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. The compounds exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This research highlights the potential of pyrimidinone and oxazinone derivatives fused with thiophene rings as effective antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Propriétés
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(18-9-12-4-1-2-6-17-12)10-20-11-19-13(8-16(20)22)14-5-3-7-23-14/h1-8,11H,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWECPSSDZYNAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)
![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)


![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)


![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)

![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)

